N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine
Description
N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine is a complex organic compound with a unique structure that includes an imidazole ring, a methoxyphenyl group, and a hydroxylamine moiety
Properties
CAS No. |
62202-11-3 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1-oxidoimidazol-1-ium-4-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H11N3O3/c1-17-11-4-2-9(3-5-11)14-8-13(16)7-10(14)6-12-15/h2-8,15H,1H3 |
InChI Key |
DUXZKWHTCJCQTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=[N+](C=C2C=NO)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an imidazole derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine: shares similarities with other imidazole derivatives and hydroxylamine-containing compounds.
Methylammonium lead halide: Another compound with unique structural properties and applications in materials science.
Trifluorotoluene: An organic compound with similar solvating properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
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